molecular formula C10H10F3NO2 B1625838 (3-Trifluoromethyl-benzylamino)-acetic acid CAS No. 88720-53-0

(3-Trifluoromethyl-benzylamino)-acetic acid

Cat. No.: B1625838
CAS No.: 88720-53-0
M. Wt: 233.19 g/mol
InChI Key: NKWVMLMHGMOLKT-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-benzylamino)-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamino-acetic acid structure. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of (3-Trifluoromethyl-benzylamino)-acetic acid may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to achieve efficient production. The exact industrial methods can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-benzylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Trifluoromethyl-benzylamino)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group can enhance the stability and reactivity of the resulting compounds .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool for probing biochemical processes .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The compound’s unique chemical properties can lead to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including coatings, polymers, and crop protection agents .

Mechanism of Action

The mechanism of action of (3-Trifluoromethyl-benzylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trifluoromethyl-benzylamino)-acetic acid is unique due to its specific combination of the trifluoromethyl group and the benzylamino-acetic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWVMLMHGMOLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530863
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88720-53-0
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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